molecular formula C15H13N3O2 B1420942 N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine CAS No. 1235441-84-5

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine

Cat. No.: B1420942
CAS No.: 1235441-84-5
M. Wt: 267.28 g/mol
InChI Key: AOYSLDHTDNNBDE-CXUHLZMHSA-N
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Description

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine is a compound with a complex structure that includes an imidazo[1,2-a]pyridine moiety. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can modulate the expression of genes involved in critical cellular processes, thereby affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . It can degrade under certain conditions, leading to a loss of activity and changes in its effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . Additionally, it can affect the levels of cofactors, such as NADH and ATP, thereby influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, it can bind to proteins, such as albumin, which can affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall effects on cellular function .

Chemical Reactions Analysis

Types of Reactions

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and NaBH4. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce corresponding amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the imidazo[1,2-a]pyridine and hydroxylamine groups allows for diverse interactions and applications .

Properties

IUPAC Name

(NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYSLDHTDNNBDE-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.